molecular formula C11H10F3NO3S B2590206 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 811841-78-8

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2590206
CAS No.: 811841-78-8
M. Wt: 293.26
InChI Key: UZHPOGNUABYTQQ-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazolidine ring with a carboxylic acid group. The presence of the trifluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography. The goal is to achieve a scalable and cost-effective process that meets the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 2-(4-Trifluoromethoxyphenyl)ethanol
  • 4-(Trifluoromethoxy)benzeneethanol

Uniqueness

Compared to similar compounds, 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid stands out due to the presence of both the thiazolidine ring and the carboxylic acid group. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The trifluoromethoxy group further enhances its stability and reactivity, setting it apart from other related compounds.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHPOGNUABYTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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